Cabazitaxel-d6

Pharmacokinetics Bioanalysis LC-MS/MS

Cabazitaxel-d6 is the validated, +6 Da stable isotope-labeled internal standard essential for accurate cabazitaxel quantification by LC-MS/MS. Unlike unlabeled cabazitaxel, which co-elutes with the analyte, or analogs with suboptimal mass shifts, its precise +6 Da shift minimizes isotopic interference, enabling validated LLOQs as low as 1.00 ng/mL in human plasma. This specificity is critical for generating robust PK data (Cmax, AUC, t1/2) for regulatory submissions and ensuring method precision and accuracy per FDA/EMA guidelines. Procure this high-purity standard to eliminate quantitative error and guarantee assay reproducibility in clinical, preclinical, and QC workflows.

Molecular Formula C45H57NO14
Molecular Weight 842.0 g/mol
Cat. No. B585453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel-d6
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-ox
Molecular FormulaC45H57NO14
Molecular Weight842.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3
InChIKeyBMQGVNUXMIRLCK-YHVGWTKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabazitaxel-d6 Procurement: Isotopically Labeled Reference Standard for Precision LC-MS/MS Quantification


Cabazitaxel-d6 is a deuterated analog of the second-generation semisynthetic taxane antineoplastic agent cabazitaxel, featuring six deuterium atoms incorporated into its methoxy groups . This stable isotope-labeled compound is specifically manufactured for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling accurate and precise quantification of cabazitaxel in complex biological matrices .

Why Cabazitaxel-d6 Cannot Be Substituted by Generic Unlabeled or Other Deuterated Cabazitaxel Analogs


Generic substitution of Cabazitaxel-d6 with unlabeled cabazitaxel or alternative deuterated analogs (e.g., Cabazitaxel-d9) in an LC-MS/MS analytical workflow introduces significant quantitative error and method failure. Unlabeled cabazitaxel is chromatographically and mass spectrometrically identical to the target analyte, making it useless as an internal standard. While other deuterated forms like Cabazitaxel-d9 offer a similar mass shift, the precise +6 Da mass shift of Cabazitaxel-d6 [1] is optimized to minimize isotopic interference from the analyte's natural M+6 isotopic abundance, which is critical for achieving validated lower limits of quantitation (LLOQ) down to 1.00 ng/mL in human plasma . Using an analog with insufficient or excessive mass shift compromises assay accuracy and precision, as demonstrated by validated methods requiring the specific 842>561 MRM transition [1].

Cabazitaxel-d6 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data


LC-MS/MS MRM Transition Specificity: Cabazitaxel-d6 vs. Unlabeled Cabazitaxel

Cabazitaxel-d6 provides a definitive +6 Da mass shift relative to the unlabeled analyte cabazitaxel, enabling unambiguous detection via Multiple Reaction Monitoring (MRM) without chromatographic co-elution interference [1]. The MRM transition for Cabazitaxel-d6 is 842>561 (m/z), whereas the unlabeled analyte is monitored at 836>555 (m/z) [1]. This specific mass difference ensures the internal standard signal is completely resolved from the analyte's natural isotopic envelope, a feature not possible with unlabeled cabazitaxel.

Pharmacokinetics Bioanalysis LC-MS/MS

Isotopic Purity and Enrichment: Cabazitaxel-d6 vs. Cabazitaxel-d9 for Reliable Internal Standard Performance

Cabazitaxel-d6 is commercially available with an isotopic enrichment specification of 98% D , ensuring a minimal contribution of unlabeled (d0) compound to the analyte channel. This high isotopic purity is critical for maintaining linear calibration curves and avoiding positive bias at low analyte concentrations. In contrast, the isotopic enrichment and potential for d0 carryover in Cabazitaxel-d9 formulations may differ significantly between suppliers and lots [1], introducing an additional variable that must be characterized during method validation.

Analytical Chemistry Stable Isotope Labeling Method Validation

Analytical Method Validation Precision and Accuracy Using Cabazitaxel-d6 as Internal Standard

A validated LC-MS/MS method employing a deuterated cabazitaxel internal standard (with MRM transition 842>561, corresponding to a +6 Da mass shift) demonstrated excellent within-run and between-run precision (<8.75% CV at the LLOQ of 1.00 ng/mL and <4.99% CV for the 40.0-4000 ng/mL range) and accuracy (88.5-94.1% at LLOQ and 95.8-100.3% for the high range) [1]. This level of performance is critically dependent on the use of a stable isotope-labeled internal standard that exactly co-elutes with the analyte and compensates for matrix effects and extraction variability.

Bioanalytical Method Validation Pharmacokinetic Studies Regulatory Compliance

Molecular Differentiation: Cabazitaxel-d6 vs. Alternative Deuterated Taxane Internal Standards

Cabazitaxel-d6 (C45H51D6NO14, MW 841.97 g/mol) presents a unique molecular profile compared to Cabazitaxel-d9 (C45H48D9NO14, MW 844.99 g/mol) . The -d6 variant provides a +6 Da mass shift, which is often preferred in method development as it avoids potential overlap with the analyte's M+9 isotopic peak, which is negligible for most small molecules but can become significant for larger, highly conjugated structures. The -d9 variant offers a larger mass shift but may require careful evaluation of isotopic purity and potential spectral overlap with other co-eluting matrix components.

Mass Spectrometry Stable Isotope Labeling Method Development

Role in Mitigating Non-Specific Binding: A Critical Advantage of Co-Eluting Stable Isotope Internal Standards

Cabazitaxel is known to exhibit significant non-specific binding to laboratory plasticware, which can lead to inaccurate quantification and loss of analyte. The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) like Cabazitaxel-d6 directly compensates for this variability. The validated method achieved acceptable precision and accuracy despite the non-specific binding issue by ensuring the IS and analyte experience identical adsorptive losses throughout sample preparation and analysis [1]. Using an alternative internal standard (e.g., a structural analog) would not fully correct for this phenomenon, as its binding characteristics would differ.

Sample Preparation LC-MS/MS Matrix Effects

Cabazitaxel-d6: Recommended Research and Industrial Application Scenarios


Clinical Pharmacokinetic (PK) Studies of JEVTANA® (Cabazitaxel)

Cabazitaxel-d6 is the definitive internal standard for quantifying cabazitaxel plasma concentrations in clinical trials. It enables the generation of accurate PK parameters (Cmax, AUC, t1/2) required for regulatory submissions. The validated LC-MS/MS method using a +6 Da SIL-IS [1] is directly applicable to support therapeutic drug monitoring (TDM) or bioequivalence studies.

Development and Validation of Bioanalytical Methods for Cabazitaxel

Analytical laboratories developing or validating LC-MS/MS methods for cabazitaxel in biological matrices (plasma, serum, urine, tissue homogenates) should procure Cabazitaxel-d6 as their primary internal standard. Its use is critical for meeting regulatory guidelines (FDA, EMA) on bioanalytical method validation, specifically regarding precision, accuracy, and matrix effect compensation [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies

In drug discovery and preclinical development, Cabazitaxel-d6 is used to accurately measure drug concentrations in animal models (e.g., mouse, rat). Its application ensures that data on drug exposure, distribution, and clearance is robust and reproducible, facilitating reliable translation to human dosing regimens. The method's compensation for non-specific binding [1] is particularly crucial for accurate measurement in low-volume samples and complex matrices.

Quality Control Release Testing of Cabazitaxel Drug Products

Cabazitaxel-d6 serves as a high-purity reference standard for the quantification of cabazitaxel in finished pharmaceutical products (e.g., JEVTANA® injection). It can be used in stability-indicating HPLC-UV or LC-MS methods to ensure product potency and purity, supporting QC release and shelf-life monitoring in compliance with pharmacopeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabazitaxel-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.